

Confirming the Structure of 5-(4-hydroxyphenyl)pentanoic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 5-(4-hydroxyphenyl)pentanoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques and experimental data for confirming the structure of **5-(4-hydroxyphenyl)pentanoic acid** derivatives. It is designed to assist researchers in selecting appropriate methodologies and interpreting spectral data for the structural elucidation of these compounds.

Structural Confirmation Techniques: A Comparative Overview

The structural confirmation of **5-(4-hydroxyphenyl)pentanoic acid** derivatives relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is fundamental for purification and initial characterization, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed structural information.

Table 1: Comparison of Key Analytical Techniques

Technique	Information Provided	Strengths	Limitations
HPLC	Purity, Retention Time (t _R), UV-Vis Spectrum	High resolution, quantitative, versatile	Limited structural information
¹ H NMR	Number and type of protons, chemical environment, coupling	Detailed information on proton framework	Requires pure sample, can be complex for large molecules
¹³ C NMR	Number and type of carbon atoms	Unambiguous carbon skeleton information	Lower sensitivity than ¹ H NMR
Mass Spec.	Molecular weight, fragmentation pattern	High sensitivity, molecular formula determination	Isomers can be difficult to distinguish

Experimental Data for Structural Elucidation

This section presents typical experimental data obtained for **5-(4-hydroxyphenyl)pentanoic acid** and its derivatives. This data can serve as a reference for researchers working on the synthesis or isolation of new analogs.

Table 2: ¹H NMR Spectral Data (500 MHz, CDCl₃) of 5-(4-hydroxyphenyl)pentanoic Acid

Proton	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
H-2', H-6'	7.05	d, J = 8.5 Hz	2H	Aromatic
H-3', H-5'	6.75	d, J = 8.5 Hz	2H	Aromatic
-OH	5.30	br s	1H	Phenolic Hydroxyl
H-2	2.55	t, J = 7.5 Hz	2H	-CH ₂ -COOH
H-5	2.35	t, J = 7.5 Hz	2H	Ar-CH ₂ -
H-3, H-4	1.60-1.70	m	4H	-CH ₂ -CH ₂ -

Table 3: ¹³C NMR Spectral Data (125 MHz, CDCl₃) of 5-(4-hydroxyphenyl)pentanoic Acid

Carbon	Chemical Shift (δ , ppm)	Assignment
C-1	179.5	C=O
C-1'	153.8	C-OH
C-4'	134.2	C-CH ₂
C-2', C-6'	129.5	CH (Aromatic)
C-3', C-5'	115.2	CH (Aromatic)
C-2	35.1	-CH ₂ -COOH
C-5	34.0	Ar-CH ₂ -
C-3	30.8	-CH ₂ -
C-4	24.5	-CH ₂ -

Table 4: Mass Spectrometry Data for 5-(4-hydroxyphenyl)pentanoic Acid

Ionization Mode	[M+H] ⁺ (m/z)	[M-H] ⁻ (m/z)	Key Fragmentation Ions (m/z)
ESI	195.0965	193.0819	177 (loss of H ₂ O), 149 (loss of COOH), 107 (hydroxytropylium ion)

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of **5-(4-hydroxyphenyl)pentanoic acid** derivatives. Optimization may be required for specific analogs.

- Instrumentation: HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).
- Gradient Program:
 - 0-5 min: 10% B
 - 5-25 min: 10-90% B
 - 25-30 min: 90% B
 - 30-35 min: 90-10% B
 - 35-40 min: 10% B
- Flow Rate: 1.0 mL/min.
- Detection: 280 nm.
- Injection Volume: 10 μL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

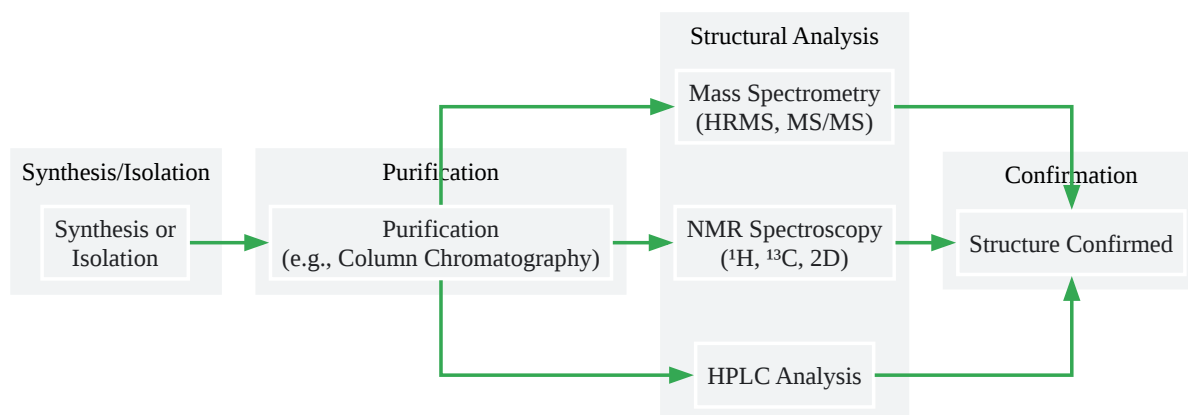
- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD).
- Instrumentation: 400 or 500 MHz NMR spectrometer.
- Experiments:
 - ^1H NMR: Acquire standard proton spectra.
 - ^{13}C NMR: Acquire proton-decoupled carbon spectra.
 - 2D NMR (optional but recommended): COSY, HSQC, and HMBC experiments can be used to confirm connectivities and assign complex structures.

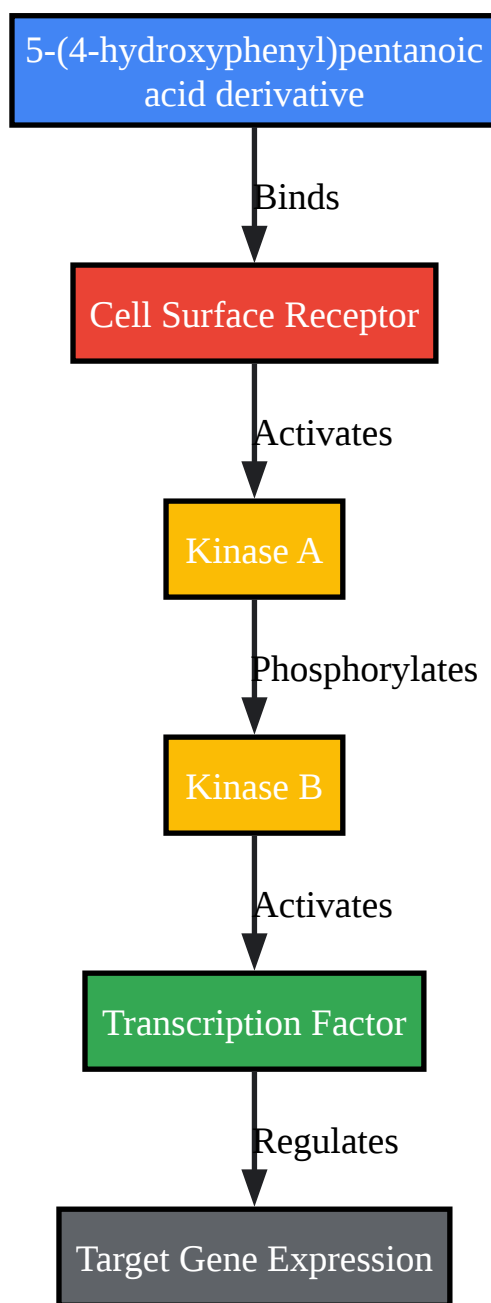
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analysis Mode: Perform analysis in both positive and negative ion modes to obtain comprehensive data.
- Data Acquisition: Acquire full scan mass spectra to determine the molecular weight. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns for structural confirmation.

Visualization of Experimental Workflow and a Potential Signaling Pathway

The following diagrams illustrate a typical experimental workflow for structure confirmation and a hypothetical signaling pathway where these derivatives might be active.





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